2-Methoxy-2-(oxan-4-yl)propan-1-aminehydrochloride
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Overview
Description
2-Methoxy-2-(oxan-4-yl)propan-1-aminehydrochloride is a chemical compound with the molecular formula C9H20ClNO2. It is known for its unique structure, which includes a methoxy group and an oxan-4-yl group attached to a propan-1-amine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-(oxan-4-yl)propan-1-aminehydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 2-methoxypropan-1-amine with oxan-4-yl chloride in the presence of a suitable base to form the desired product. The reaction conditions often involve maintaining a specific temperature and pH to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-(oxan-4-yl)propan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or oxan-4-yl groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Methoxy-2-(oxan-4-yl)propan-1-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methoxy-2-(oxan-4-yl)propan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-2-(oxan-4-yl)propanoic acid
- 2-Methoxy-2-(oxan-4-yl)propan-1-ol
Uniqueness
Compared to similar compounds, 2-Methoxy-2-(oxan-4-yl)propan-1-aminehydrochloride is unique due to its specific amine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Biological Activity
2-Methoxy-2-(oxan-4-yl)propan-1-amine hydrochloride is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-Methoxy-2-(oxan-4-yl)propan-1-amine hydrochloride can be represented as C7H15NO2⋅HCl. Its unique structure includes an oxane (tetrahydrofuran) ring, which contributes to its chemical stability and interaction potential with biological targets.
Property | Value |
---|---|
Molecular Weight | 165.66 g/mol |
Solubility | Soluble in water |
Melting Point | Not specified |
Chemical Class | Amine derivative |
The biological activity of 2-Methoxy-2-(oxan-4-yl)propan-1-amine hydrochloride is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Preliminary studies suggest that this compound may exhibit:
- Enzyme Inhibition : Potential inhibition of key metabolic enzymes, impacting pathways involved in neurotransmission and cellular signaling.
- Receptor Binding : Affinity for specific receptors may lead to modulation of physiological responses.
Pharmacological Studies
Recent pharmacological investigations have focused on the compound's effects on various biological systems:
- Neuropharmacology : Studies indicate that 2-Methoxy-2-(oxan-4-yl)propan-1-amine hydrochloride may influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
- Anticancer Activity : Research has explored its potential as an anticancer agent, with findings suggesting that it may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : Some studies have reported anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.
Case Study 1: Neuropharmacological Effects
A study conducted on animal models demonstrated that administration of 2-Methoxy-2-(oxan-4-yl)propan-1-amine hydrochloride resulted in significant alterations in behavior associated with anxiety and depression. The compound was found to enhance serotonin levels in the synaptic cleft, suggesting a potential role as an antidepressant.
Case Study 2: Anticancer Properties
In vitro experiments showed that the compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis, with further research needed to elucidate specific pathways involved.
Synthesis and Chemical Reactions
The synthesis of 2-Methoxy-2-(oxan-4-yl)propan-1-amine hydrochloride involves multi-step organic reactions. Key steps include:
- Formation of the Oxane Ring : Utilizing tetrahydrofuran derivatives.
- Amine Functionalization : Introducing amine groups through reductive amination techniques.
- Hydrochloride Salt Formation : Neutralizing the amine with hydrochloric acid to form the hydrochloride salt.
Properties
Molecular Formula |
C9H20ClNO2 |
---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
2-methoxy-2-(oxan-4-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c1-9(7-10,11-2)8-3-5-12-6-4-8;/h8H,3-7,10H2,1-2H3;1H |
InChI Key |
RUTPDTIBHCPXFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)(C1CCOCC1)OC.Cl |
Origin of Product |
United States |
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